molecular formula C8H8O4 B6239769 4,5-dihydroxy-2-methylbenzoic acid CAS No. 127531-40-2

4,5-dihydroxy-2-methylbenzoic acid

Katalognummer: B6239769
CAS-Nummer: 127531-40-2
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: HJNPGECUHKHNGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H8O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 4 and 5 positions and a methyl group at the 2 position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxy-2-methylbenzoic acid typically involves the hydroxylation of 2-methylbenzoic acid. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to introduce hydroxyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydroxylation of 2-methylbenzoic acid using metal catalysts such as palladium or platinum. This method offers higher yields and better control over the reaction conditions, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dihydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4,5-Dihydroxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,5-dihydroxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Hydroxy-4-methylbenzoic acid
  • 3,5-Dihydroxy-4-methylbenzoic acid
  • 4,6-Dihydroxy-2-methylpyrimidine

Comparison: 4,5-Dihydroxy-2-methylbenzoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant, anti-inflammatory, and anticancer properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

127531-40-2

Molekularformel

C8H8O4

Molekulargewicht

168.15 g/mol

IUPAC-Name

4,5-dihydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H8O4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3,(H,11,12)

InChI-Schlüssel

HJNPGECUHKHNGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C(=O)O)O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.